Stereochemical Identity: Defined (6S) Absolute Configuration Versus Racemic Mixture or Unspecified Stereochemistry
The target compound bears a single, defined chiral center at C6 in the (S)-configuration, confirmed by the SMILES notation C[C@@H]1N(C(=O)C)C(=O)C(=C)NC1=O [1]. This stereochemical identity is encoded in its CAS registry (342416-72-2) and the (6S)-(9CI) designation. No commercial or literature source identifies a corresponding (6R)-enantiomer (CAS not assigned), and the racemate is not indexed in major chemical catalogs under a distinct CAS number. For synthetic applications requiring chiral induction—such as the preparation of enantiopure right-half models of bistetrahydroisoquinolinequinone antitumor agents—the (6S) configuration provides a specific diastereomeric bias that a racemic or scalemic mixture cannot replicate . Users procuring unspecified stereochemistry or 'piperazinedione mixture' products risk introducing an uncontrolled enantiomeric excess variable.
| Evidence Dimension | Absolute configuration at C6 stereocenter |
|---|---|
| Target Compound Data | (6S)-configuration confirmed by SMILES and J-GLOBAL registry; CAS 342416-72-2 [1] |
| Comparator Or Baseline | Racemic (6R/S) mixture: no distinct CAS registry identified; (6R)-enantiomer: no CAS or commercial source identified |
| Quantified Difference | Qualitative: single enantiomer versus undefined mixture. No quantitative enantiomeric excess data available from published sources. |
| Conditions | Structural elucidation by InChI and SMILES; J-GLOBAL substance registry |
Why This Matters
For asymmetric synthesis programs requiring predictable chiral induction, procurement of the (6S)-defined enantiomer eliminates the confounding variable of variable enantiomeric excess that would arise from a racemic or stereochemically undefined source.
- [1] J-GLOBAL (Japan Science and Technology Agency). (6S)-1-Acetyl-3-methylene-6α-methylpiperazine-2,5-dione. SMILES: C[C@@H]1N(C(=O)C)C(=O)C(=C)NC1=O. J-GLOBAL ID: 200907006408304022. View Source
